N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to disrupt microbial cell membranes, making it an effective antiseptic and disinfectant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate typically involves the quaternization of N,N-dimethyldodecylamine with benzyl chloride, followed by the addition of nitric acid to form the nitrate salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium chloride or sodium hydroxide are employed under mild conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: N-benzyl-N,N-dimethyldodecan-1-amine.
Substitution: Corresponding halides or hydroxides.
Scientific Research Applications
Chemistry: N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases .
Biology: In biological research, it is employed as a disinfectant and antiseptic due to its ability to disrupt microbial cell membranes .
Medicine: The compound is used in formulations for topical antiseptics and disinfectants, particularly in hospital settings to prevent infections .
Industry: It is utilized in the formulation of cleaning agents, detergents, and sanitizers due to its surfactant properties .
Mechanism of Action
The primary mechanism of action of N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is primarily due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
- Benzododecinium bromide
- Cetalkonium chloride
- Benzalkonium chloride
Comparison: N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate is unique in its nitrate form, which provides specific solubility and reactivity characteristics. Compared to benzododecinium bromide and cetalkonium chloride, the nitrate form is more soluble in water and can be used in a wider range of applications. Benzalkonium chloride, while similar in structure, has different antimicrobial properties and is used in different formulations .
Properties
CAS No. |
71288-45-4 |
---|---|
Molecular Formula |
C21H38N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
benzyl-dodecyl-dimethylazanium;nitrate |
InChI |
InChI=1S/C21H38N.NO3/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;2-1(3)4/h13-15,17-18H,4-12,16,19-20H2,1-3H3;/q+1;-1 |
InChI Key |
YAGZQVLPMVXLHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.